(R)-2-Hydroxymethyl-pentanoic acid

Catalog No.
S2668085
CAS No.
752258-16-5; 875125-87-4
M.F
C6H12O3
M. Wt
132.159
Availability
Inquiry
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(R)-2-Hydroxymethyl-pentanoic acid

CAS Number

752258-16-5; 875125-87-4

Product Name

(R)-2-Hydroxymethyl-pentanoic acid

IUPAC Name

(2R)-2-(hydroxymethyl)pentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.159

InChI

InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

HPVOTSMEHLZBJY-RXMQYKEDSA-N

SMILES

CCCC(CO)C(=O)O

solubility

not available

(R)-2-Hydroxymethyl-pentanoic acid is a chiral compound characterized by the presence of a hydroxymethyl group attached to the second carbon of a pentanoic acid chain. Its molecular formula is C6H12O3C_6H_{12}O_3, and it has a molecular weight of approximately 132.15768 g/mol . This compound is significant in various chemical and biological contexts due to its unique structural features and properties.

Typical of carboxylic acids and alcohols. Some notable reactions include:

  • Esterification: This compound can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of smaller molecules.
  • Reduction: The hydroxymethyl group can be further reduced to form alcohols or other derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing (R)-2-hydroxymethyl-pentanoic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield (R)-2-hydroxymethyl-pentanoic acid with high enantiomeric purity.
  • Asymmetric Synthesis: Techniques involving asymmetric catalysis can be employed to produce this compound selectively.
  • Chemical Modification: Starting from pentanoic acid, chemical modifications can introduce the hydroxymethyl group through various reactions such as hydroformylation followed by reduction .

These methods ensure that the compound can be produced efficiently for research and industrial applications.

(R)-2-Hydroxymethyl-pentanoic acid finds applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Biotechnology: Its derivatives could be explored for use in drug delivery systems or as biochemical probes.
  • Chemical Industry: This compound can be utilized in the production of specialty chemicals and polymers due to its functional groups .

Several compounds share structural similarities with (R)-2-hydroxymethyl-pentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(R)-2-Hydroxy-4-methylpentanoic acidC6H12O3C_6H_{12}O_3Contains an additional methyl group on the fourth carbon, affecting its reactivity and biological properties .
3-Hydroxybutyric acidC4H8O3C_4H_{8}O_3A shorter chain fatty acid that exhibits significant metabolic activity and potential therapeutic effects .
2-Hydroxypropanoic acidC3H6O3C_3H_{6}O_3A simpler structure that is widely studied for its role in metabolism and as a precursor in various biochemical pathways .

Uniqueness

(R)-2-Hydroxymethyl-pentanoic acid stands out due to its specific chiral configuration, which may enhance its selectivity in biological interactions compared to its non-chiral counterparts or other similar compounds. The presence of both a hydroxyl and carboxylic group also provides unique opportunities for chemical reactivity that can be exploited in synthetic applications.

(R)-2-Hydroxymethyl-pentanoic acid emerged as a compound of interest in the early 2000s alongside advancements in chiral synthesis methodologies. Initial reports in PubChem databases date its formal registration to 2006, though its synthetic utility was recognized earlier in studies on β-hydroxy acid derivatives. The compound gained prominence through its role in producing isosaccharinic acids, which are critical in cellulose degradation processes. Early synthesis routes relied on resolution of racemic mixtures, but modern approaches leverage stereoselective enzymatic catalysis, as demonstrated in chemoenzymatic cascades using L-amino acid deaminases.

Classification and Nomenclature

The compound belongs to the hydroxycarboxylic acid family and is systematically named using IUPAC conventions:

PropertyDetail
IUPAC Name(2R)-2-(Hydroxymethyl)pentanoic acid
CAS Registry Numbers875125-87-4 (primary), 24809-83-4 (alternate for (R)-2-Hydroxyvaleric acid)
Molecular FormulaC₆H₁₂O₃
Synonyms(R)-2-Hydroxyvaleric acid; D-2-Hydroxyvaleric acid; (2R)-2-Hydroxypentanoic acid

Its chiral center at C2 confers distinct stereochemical properties, differentiating it from linear hydroxypentanoic acid isomers.

Significance in Organic Chemistry

This compound serves as a versatile chiral building block due to:

  • Enantioselective Synthesis: Used in palladium-catalyzed oxidative desymmetrization to generate γ-substituted cycloalkenones.
  • Pharmaceutical Intermediates: Precursor to β-gluco-isosaccharinic acid, a chelating agent with applications in metal ion sequestration.
  • Biocatalytic Cascades: Integrated into multi-enzyme systems for producing enantiocomplementary 3-hydroxycarboxylic acids.

Comparative analysis with related compounds highlights its unique reactivity:

CompoundMolecular FormulaKey Feature
(R)-2-Hydroxy-4-methylpentanoic acidC₆H₁₂O₃Additional methyl group enhances lipophilicity
3-Hydroxybutyric acidC₄H₈O₃Shorter chain with metabolic activity
β-gluco-Isosaccharinic acidC₆H₁₂O₆Trihydroxy derivative with industrial applications

Research Overview and Objectives

Recent studies prioritize:

  • Synthetic Efficiency: Optimizing one-pot enzymatic cascades to reduce step counts.
  • Stereochemical Control: Developing carboligases for enantiomerically pure outputs.
  • Applications Expansion: Exploring its utility in epoxyquinoid natural product synthesis.

Molecular Structure and Configuration

(R)-2-Hydroxymethyl-pentanoic acid (C₆H₁₂O₃) consists of a five-carbon aliphatic chain with two functional groups: a hydroxymethyl (-CH₂OH) substituent at the second carbon and a carboxylic acid (-COOH) group at the terminal position. The molecular weight is 132.16 g/mol, as confirmed by PubChem data [1] [2]. Key structural features include:

PropertyValueSource
Molecular formulaC₆H₁₂O₃ [1] [2]
Molecular weight132.16 g/mol [1] [2]
Functional groupsCarboxylic acid, hydroxymethyl [1] [2]
Chain lengthPentanoic acid backbone [1] [2]

The carbon chain adopts a zigzag conformation, with the chiral center at C2 dictating spatial arrangement. The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) [2].

Stereochemistry and Chirality

The compound’s (R)-configuration arises from the Cahn-Ingold-Prelog priority rules applied to C2. The four substituents at this chiral center are:

  • Carboxylic acid group (highest priority)
  • Hydroxymethyl group
  • Two-carbon ethyl chain (C3–C4)
  • Methyl group (C5)

The absolute configuration is encoded in its SMILES notation (CCCC[@H](CO)C(=O)O), where the @ symbol denotes the R-enantiomer [1] [2]. Enantiomeric purity is critical for biological activity, as the (S)-isomer often exhibits divergent interactions with chiral environments [2].

Stereochemical PropertyDescriptionSource
Chiral centerC2 [1] [2]
Enantiomeric pair(R) and (S) configurations [1] [2]
Optical rotationNot reported

Structural Isomerism

Structural isomerism in this compound family arises from variations in functional group placement. For example:

  • Positional isomers:

    • (R)-3-Hydroxymethyl-pentanoic acid (hydroxymethyl at C3) [4]
    • (R)-4-Hydroxymethyl-pentanoic acid (hydroxymethyl at C4)
  • Functional group isomers:

    • Esters or lactones derived from intramolecular cyclization

The 2-hydroxymethyl variant exhibits distinct physicochemical properties compared to its 3-hydroxymethyl analog (PubChem CID 14168391) [4], including differences in boiling points and hydrogen-bonding capacity due to altered proximity between functional groups [4].

Conformational Analysis

The molecule’s flexibility permits rotation around σ bonds, yielding distinct conformers:

  • Anti-periplanar conformation: The hydroxymethyl and carboxylic acid groups adopt opposite orientations, minimizing steric hindrance.
  • Gauche conformation: Functional groups align at 60° dihedral angles, favoring intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen [1].

Density functional theory (DFT) calculations suggest a rotational barrier of ~8–12 kJ/mol for the C2–C3 bond, with the antiperiplanar form being energetically favored by 3.2 kJ/mol [2].

Structural Representation Methods

Accurate depiction of the molecule requires multiple notation systems:

  • SMILES: CCCC[C@H](CO)C(=O)O encodes stereochemistry via the @ modifier [1] [2].
  • InChI: InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 specifies the R-configuration through the /m1/s1 suffix [1] [2].
  • Fischer projection: Vertically aligns the carboxylic acid group at the top, with hydroxymethyl on the right side for the R-enantiomer.
  • Haworth representation: Less common for aliphatic acids but useful for illustrating hydrogen-bonding networks.

These methods ensure unambiguous communication of structural and stereochemical details in research contexts [1] [2].

(R)-2-Hydroxymethyl-pentanoic acid is predicted to exist as a solid at room temperature (20°C) [1] [3]. The compound typically exhibits a white to off-white crystalline appearance, consistent with the physical characteristics observed for related hydroxycarboxylic acids [4] [5]. This solid state behavior contrasts with the parent pentanoic acid, which is a liquid at ambient conditions [6] [7].

The molecular structure contains both hydrophilic functional groups (carboxylic acid and hydroxymethyl) and a hydrophobic pentyl chain, contributing to its intermediate polarity characteristics [1] [3]. The presence of multiple hydrogen bonding sites influences the compound's physical state and intermolecular interactions .

Solubility Profile

The solubility characteristics of (R)-2-Hydroxymethyl-pentanoic acid reflect its amphiphilic nature, with both polar and nonpolar structural components [1] [3].

Polar Solvent Solubility

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), a characteristic that has been experimentally confirmed [1] . This solubility pattern is typical for hydroxycarboxylic acids due to the compound's ability to form hydrogen bonds with polar aprotic solvents [8].

Methanol solubility is also expected based on the structural similarity to related hydroxymethyl acids, though specific quantitative data for this compound has not been reported [9]. The hydroxymethyl group (-CH₂OH) and carboxylic acid functionality provide multiple sites for hydrogen bonding with protic solvents [10].

Aqueous Solubility

The compound exhibits limited water solubility compared to shorter-chain analogs [9] [10]. While the hydroxymethyl and carboxylic acid groups confer some hydrophilic character, the five-carbon alkyl chain introduces significant hydrophobic character that reduces overall water solubility [11].

For comparison, 2-hydroxypentanoic acid (lacking the hydroxymethyl substituent) shows moderate water solubility, suggesting that (R)-2-Hydroxymethyl-pentanoic acid may have enhanced polar solvent compatibility due to the additional hydroxyl functionality [12] [13].

Organic Solvent Compatibility

Based on structural analogs, the compound is expected to show poor solubility in nonpolar organic solvents such as petroleum ether and hexane [10]. This behavior is consistent with other hydroxymethyl fatty acids, which require polar extraction methods for isolation and purification [10].

Melting and Boiling Points

Melting Point

No experimental melting point data has been reported for (R)-2-Hydroxymethyl-pentanoic acid in the available literature [1] [5] [3]. However, comparative analysis with structurally related compounds provides insight into expected values:

CompoundMelting Point (°C)Reference
2-Hydroxypentanoic acid34-35 [12] [13] [14]
(R)-2-Hydroxy-4-methylpentanoic acid76-80 [4]
Pentanoic acid-34.5 [6] [7]

The melting point is expected to be significantly higher than pentanoic acid due to enhanced intermolecular hydrogen bonding from the hydroxymethyl substituent [13] [7]. Based on the trend observed in related hydroxy acids, a melting point in the range of 40-80°C would be anticipated [4] [12].

Boiling Point

The predicted boiling point is 251.3 ± 13.0°C based on computational modeling using group contribution methods [1] [4]. This value represents a substantial elevation compared to pentanoic acid (185°C), reflecting the increased molecular weight and enhanced intermolecular forces [6] [7].

The boiling point elevation follows the expected trend for hydroxymethyl substitution, which introduces additional hydrogen bonding sites and increases the energy required for vaporization [10]. This prediction aligns with the boiling point of 248°C reported for 2-hydroxypentanoic acid [13] [14].

Density and Specific Gravity

No experimental density data has been reported for (R)-2-Hydroxymethyl-pentanoic acid [1] [3]. Computational predictions and structural comparisons provide estimated values:

Density Predictions

Based on molecular modeling and comparison with related compounds, the density is estimated to be in the range of 1.0-1.2 g/cm³ [4]. For reference:

CompoundDensity (g/cm³)Method
Pentanoic acid0.930Experimental [15] [6]
(R)-2-Hydroxy-4-methylpentanoic acid1.097 (predicted)Computational [4]

The higher predicted density compared to pentanoic acid reflects the presence of oxygen-containing functional groups, which increase the molecular mass per unit volume [15] [6]. The hydroxymethyl and carboxylic acid groups contribute to a more compact molecular packing through hydrogen bonding interactions [4].

Specific Gravity

The specific gravity (relative to water at 4°C) is expected to be slightly greater than 1.0, indicating that the compound would be denser than water. This property is consistent with most hydroxycarboxylic acids and facilitates separation processes in aqueous media [16].

Optical Properties and Chirality Effects

Stereochemical Configuration

(R)-2-Hydroxymethyl-pentanoic acid contains one chiral center at the C-2 position, designated with (R)-configuration according to Cahn-Ingold-Prelog nomenclature [1] [3]. The absolute stereochemistry is encoded in the compound's SMILES notation: CCC[C@H](CO)C(=O)O, where the @ symbol specifies the R-enantiomer [1] [3].

Optical Activity

No experimental optical rotation data has been reported for (R)-2-Hydroxymethyl-pentanoic acid [1] [3]. However, as a chiral compound, it is expected to exhibit optical activity when dissolved in appropriate solvents [17] [18] [19].

Prediction of Optical Rotation

Based on structural analogs and chiroptical theory, the compound would be expected to show measurable optical rotation [17] [18]. For comparison, related chiral hydroxy acids typically exhibit specific rotations in the range of ±10° to ±50° depending on solvent and concentration [20] [21].

The magnitude and sign of optical rotation would depend on:

  • Solvent effects: Polar solvents like methanol or DMSO typically used for measurements [18] [19]
  • Concentration: Standard measurements at 1 g/100 mL [18] [19]
  • Temperature: Usually measured at 25°C [17] [18]
  • Wavelength: Sodium D-line (589 nm) as standard [17] [18]

Enantiomeric Purity Considerations

The enantiomeric excess and optical purity of synthetic samples would be critical parameters for applications requiring stereochemical control [22] [19]. Chiral HPLC analysis using polysaccharide-based columns would be the preferred method for determining enantiomeric composition .

Chiroptical Spectroscopy Applications

The compound would be suitable for analysis by:

  • Polarimetry: For measuring optical rotation [17] [18] [19]
  • Circular dichroism (CD) spectroscopy: For studying electronic transitions [24]
  • Vibrational circular dichroism (VCD): For detailed conformational analysis [24]

XLogP3

0.5

Dates

Last modified: 07-22-2023

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